Thermal Processing Advantage: Lower Boiling Point vs. Chlorosilane and Alkoxysilane Analogs
(3-Chloropropyl)dimethylsilane (Si–H form, CAS 18157-31-8) exhibits a boiling point of 134–136 °C, which is 41–43 °C lower than its chlorosilane counterpart chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0, 177–179 °C) and 58–61 °C lower than (3-chloropropyl)trimethoxysilane (CPTMS, CAS 2530-87-2, 195–197 °C) . This reduced boiling point translates directly to lower energy input for distillation-based purification and reduced thermal stress on the compound during workup. The density of the dimethylsilane (0.884 g·cm⁻³) is also substantially lower than that of the chlorosilane analog (1.046 g·mL⁻¹) and CPTMS (~1.077–1.090 g·mL⁻¹), yielding a mass-per-volume advantage in large-scale handling .
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 134–136 °C; density 0.884 g·cm⁻³ (25 °C) |
| Comparator Or Baseline | Chloro(3-chloropropyl)dimethylsilane: 177–179 °C, density 1.046 g·mL⁻¹; CPTMS: 195–197 °C, density ~1.077–1.090 g·mL⁻¹ |
| Quantified Difference | BP: 41–43 °C lower vs. chlorosilane analog; 58–61 °C lower vs. CPTMS. Density: 15–19% lower vs. both. |
| Conditions | Atmospheric pressure; vendor-reported lit. values |
Why This Matters
Lower boiling point enables gentler, lower-cost distillation for high-purity isolation, particularly relevant when procurement specifications require ≥97% purity and thermal degradation must be avoided.
